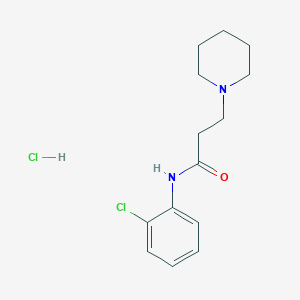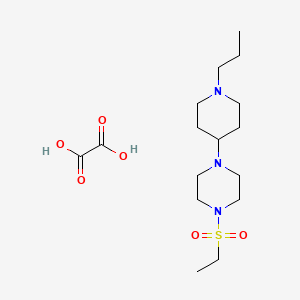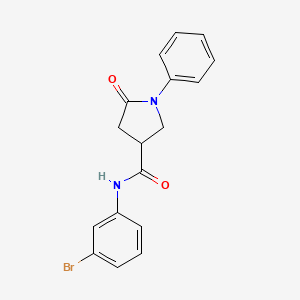
N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride
Overview
Description
N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride is a chemical compound that is commonly referred to as CPP. It is a synthetic compound that is used in scientific research for its ability to modulate the activity of certain receptors in the brain. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning and memory.
Mechanism of Action
CPP acts as a competitive antagonist of the N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the cell. This inhibition of calcium influx can lead to a reduction in the excitotoxicity that is associated with certain neurological disorders.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects in animal models. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It can also alter the activity of various enzymes and proteins involved in signal transduction pathways.
Advantages and Limitations for Lab Experiments
One advantage of using CPP in laboratory experiments is its selectivity for the N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride receptor, which allows for more precise modulation of this receptor's activity. However, CPP can also have off-target effects on other receptors and ion channels, which can complicate data interpretation. Additionally, the use of CPP in animal models may not fully recapitulate the complex pathology of human neurological disorders.
Future Directions
There are many potential future directions for research involving CPP. One area of interest is the development of more selective and potent N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride receptor antagonists that can be used as potential therapeutic agents for neurological disorders. Additionally, the use of CPP in combination with other compounds may enhance its neuroprotective effects and lead to new treatment strategies. Finally, the use of CPP in conjunction with advanced imaging techniques may provide new insights into the role of the this compound receptor in brain function and disease.
Scientific Research Applications
CPP is used in scientific research to study the role of the N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride receptor in various physiological and pathological processes. It has been shown to have neuroprotective effects in models of stroke and traumatic brain injury, as well as potential therapeutic effects in psychiatric disorders such as depression and schizophrenia.
properties
IUPAC Name |
N-(2-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c15-12-6-2-3-7-13(12)16-14(18)8-11-17-9-4-1-5-10-17;/h2-3,6-7H,1,4-5,8-11H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZYROGTLPKVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3946388.png)
![ethyl 1-{3-[(3,4-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3946389.png)
![5-chloro-2-[3-oxo-3-(1-piperidinyl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3946394.png)
![N,N-diethyl-4-[4-(1-piperidinyl)-1-phthalazinyl]benzamide](/img/structure/B3946400.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B3946420.png)
![1-[4-(methylthio)benzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946425.png)
![2,4-dichloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3946428.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3946433.png)


![1-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3946446.png)

